2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride
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Overview
Description
2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride is a chemical compound with a unique structure that includes a cyclohexene ring substituted with two methyl groups and an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride typically involves the following steps:
Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base.
Formation of Hydrochloride Salt: The final step involves reacting the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation Products: Nitroso, nitro, or N-oxide derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylcyclohex-2-en-1-amine: The free base form without the hydrochloride salt.
2,3-Dimethylcyclohexanamine: A saturated analog without the double bond.
2,3-Dimethylcyclohex-2-en-1-ol: An alcohol derivative with a hydroxyl group instead of an amine.
Uniqueness
2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride is unique due to its specific combination of a cyclohexene ring, methyl groups, and an amine group in the hydrochloride form. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,3-dimethylcyclohex-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-6-4-3-5-8(9)7(6)2;/h8H,3-5,9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMLIXOCBZQTFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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